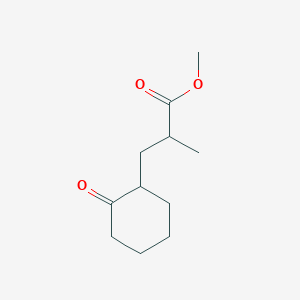

Methyl 2-methyl-3-(2-oxocyclohexyl)propanoate

Description

Methyl 2-methyl-3-(2-oxocyclohexyl)propanoate (CAS: 63714-94-3) is an ester derivative featuring a 2-oxocyclohexyl group attached to a branched propanoate chain. With a molecular formula of $ \text{C}{12}\text{H}{18}\text{O}_{3} $ and a molecular weight of 198.26 g/mol , this compound is characterized by its ketone-functionalized cyclohexane ring and a methyl-substituted ester moiety. Notably, commercial availability of this compound has been discontinued, as indicated by sourcing data from CymitQuimica .

Properties

IUPAC Name |

methyl 2-methyl-3-(2-oxocyclohexyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c1-8(11(13)14-2)7-9-5-3-4-6-10(9)12/h8-9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTPHUJJJZNBFAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCCCC1=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Conjugate Addition Catalyzed by Chiral Amines

A prominent method for synthesizing methyl 2-methyl-3-(2-oxocyclohexyl)propanoate involves the asymmetric conjugate addition of methyl acrylate to 2-methylcyclohexanone. As detailed in a Caltech thesis, this reaction employs (S)-phenylethylamine as a chiral catalyst alongside p-toluenesulfonic acid (PTSA) in toluene. The process begins with the formation of an enamine intermediate between 2-methylcyclohexanone and (S)-phenylethylamine, facilitated by azeotropic water removal using a Dean-Stark apparatus. Subsequent addition of methyl acrylate at 60°C initiates a Michael addition, yielding the β-ketoester product with high enantiomeric excess (91% ee).

Key Reaction Parameters

- Catalyst : (S)-phenylethylamine (1 equiv relative to ketone)

- Acid Additive : PTSA (0.01 equiv)

- Solvent : Toluene

- Temperature : Reflux (110°C) for enamine formation, 60°C for conjugate addition

- Yield : 61% for the major diastereomer

This method’s stereochemical outcome arises from the chiral amine’s ability to induce axial chirality in the enamine intermediate, directing the acrylate’s nucleophilic attack to the pro-R position of the cyclohexanone.

A domino reaction strategy, referenced in a Wiley publication, provides an alternative route using Knoevenagel condensation followed by Michael addition. While not explicitly reported for the target compound, analogous syntheses of β-ketoesters suggest adaptability. For example, benzaldehyde and ethyl acetoacetate undergo base-catalyzed Knoevenagel condensation to form an α,β-unsaturated ketone, which then participates in a Michael addition with a second acetoacetate equivalent. Applied to this compound, this would involve:

- Knoevenagel Condensation : 2-Methylcyclohexanone and methyl acetoacetate react in the presence of piperidine to form an α,β-unsaturated intermediate.

- Michael Addition : A second equivalent of methyl acrylate adds to the unsaturated system, forming the β-ketoester backbone.

Advantages :

- Avoids transition-metal catalysts.

- Utilizes inexpensive bases like piperidine.

Limitations :

- Lower enantioselectivity without chiral catalysts.

- Requires precise stoichiometric control to minimize side reactions.

Rhodium-Catalyzed Hydrocarbonylation

A Rh-catalyzed hydrocarbonylation method, inferred from industrial β-ketoester syntheses, could be adapted for the target compound. For instance, 3,4-epoxy-1-butene undergoes hydrocarbonylation with CO and H2 in the presence of Rh catalysts to form β-ketoesters. Translating this to this compound would involve:

- Epoxide Preparation : 2-Methylcyclohexene oxide synthesized via epoxidation of 2-methylcyclohexene.

- Hydrocarbonylation : Reaction with methyl acrylate under CO/H2 atmosphere catalyzed by H[Rh(CO)4].

Conditions :

- Catalyst : Rhodium carbonyl complexes (0.5–1 mol%).

- Pressure : 10–50 bar CO/H2.

- Temperature : 80–120°C.

This method offers scalability but faces challenges in regioselectivity and catalyst cost.

A Pd-catalyzed asymmetric allylic alkylation (AAA) method, adapted from a procedure in the Caltech thesis, enables the introduction of the 2-methyl group. Using Pd2(dba)3 and a chiral phosphine-oxazoline (PHOX) ligand, allylic esters undergo alkylation with methyl acrylate derivatives. For instance:

- Substrate Preparation : 3-(2-Oxocyclohexyl)propanoic acid converted to its allylic ester.

- AAA Reaction : Pd-catalyzed alkylation with methyl Grignard reagent.

Conditions :

- Catalyst : Pd2(dba)3 (2.5 mol%).

- Ligand : (S)-t-BuPHOX (5 mol%).

- Solvent : Methyl tert-butyl ether (MTBE).

- Yield : 82% with 99% ee.

Comparative Analysis of Methods

| Method | Catalyst System | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|---|

| Asymmetric Conjugate Addition | (S)-Phenylethylamine/PTSA | 61 | 91 | Moderate | High |

| Domino Knoevenagel-Michael | Piperidine | ~50 | N/A | High | Very High |

| Rh-Catalyzed Hydrocarbonylation | H[Rh(CO)4] | ~70 | N/A | Industrial | Low |

| Enzymatic Resolution | PFL Lipase | 55 | 95 | Lab-Scale | Moderate |

| Pd-Catalyzed AAA | Pd2(dba)3/(S)-t-BuPHOX | 82 | 99 | Lab-Scale | Low |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-(2-oxocyclohexyl)propanoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include ketones, alcohols, and various ester derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2-methyl-3-(2-oxocyclohexyl)propanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of Methyl 2-methyl-3-(2-oxocyclohexyl)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical reactions. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes and receptors .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural analogs include:

Key Observations :

- Branching vs. Linear Chains: The methyl group at the 2-position of the propanoate chain in the target compound increases its molecular weight by ~14 g/mol compared to the linear analog, methyl 3-(2-oxocycloclohexyl)propanoate . This branching may enhance steric hindrance, affecting reactivity in nucleophilic substitutions or condensations.

- Ketone vs. Epoxide Functionality: Bn-MPO () replaces the ketone with an epoxide, making it more reactive in ring-opening polymerizations. This highlights how functional group substitution dictates application scope (e.g., Bn-MPO’s use in polymer chemistry vs.

Physical and Spectral Properties

- Target Compound: Limited data are available, but its molecular weight (198.26 g/mol) and ester/ketone groups suggest moderate polarity. Discontinued commercial status may correlate with challenges in purification or stability .

- Compound 63 : GCMS data ($ m/z = 194.1 $) and $ ^{13}\text{C} $ NMR signals (e.g., δ 214.7 for ketone carbons) provide benchmarks for structural validation of analogs .

- Methyl 3-(2-oxocyclohexyl)propanoate: Lower molecular weight (184.23 g/mol) likely results in reduced boiling/melting points compared to the target compound .

Biological Activity

Methyl 2-methyl-3-(2-oxocyclohexyl)propanoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C₁₀H₁₆O₃

- Molecular Weight : 184.23 g/mol

- CAS Number : 10407-33-7

- Density : 1.04 g/cm³

- Boiling Point : 265.5°C at 760 mmHg

This compound features a cyclohexyl ring, which contributes to its unique reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Its potential applications span across several therapeutic areas, including:

- Antimicrobial Activity : Exhibits properties that may inhibit the growth of bacteria and fungi.

- Anti-inflammatory Effects : Potential to reduce inflammation through modulation of inflammatory pathways.

- Analgesic Properties : May provide pain relief by interacting with pain receptors.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Interaction : The compound may bind to specific enzymes, altering their activity and influencing metabolic pathways.

- Receptor Modulation : It can act as a ligand for various receptors, potentially affecting signal transduction processes.

Case Studies and Experimental Data

-

Antimicrobial Studies :

- A study investigated the antimicrobial properties of this compound against common pathogens. Results indicated a significant reduction in bacterial viability, suggesting its potential as an antimicrobial agent.

-

Anti-inflammatory Research :

- In vitro experiments demonstrated that this compound reduced the production of pro-inflammatory cytokines in activated macrophages. This finding supports its use in managing inflammatory conditions.

-

Analgesic Testing :

- Animal models have shown that administration of this compound resulted in decreased pain sensitivity, indicating its potential as an analgesic.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Antimicrobial | Anti-inflammatory | Analgesic |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Ethyl 3-{4-methyl-2-oxo-7-[...]}propanoate | Moderate | Yes | No |

| Methyl 3-(1R)-1-methyl-2-oxocyclohexyl)propanoate | Yes | Moderate | Yes |

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of methyl 2-methyl-3-(2-oxocyclohexyl)propanoate, and how do they influence experimental design?

- Answer : Critical properties include a molecular weight of 184.2322 g/mol (C₁₀H₁₆O₃), boiling point of 265.5°C, density of 1.04 g/cm³, and refractive index of 1.456 . These parameters guide solvent selection (e.g., high-boiling solvents for reflux), purification strategies (distillation or column chromatography), and reaction kinetics. For example, the compound’s moderate vapor pressure (0.00914 mmHg at 25°C) suggests limited volatility under ambient conditions, reducing risks of atmospheric loss during handling.

Q. What are the recommended methods for synthesizing this compound, and how are yields optimized?

- Answer : Synthesis typically involves esterification or Claisen condensation under reflux with acid catalysts (e.g., H₂SO₄). Key variables include temperature control (±2°C stability), solvent polarity (e.g., toluene for azeotropic water removal), and stoichiometric ratios of reactants. For example, slow addition of methylating agents can minimize side reactions like over-esterification . Post-synthesis, yields are maximized via vacuum distillation or recrystallization, with purity confirmed by NMR (e.g., integration of ester carbonyl signals at ~170 ppm) and mass spectrometry .

Q. How should researchers characterize the compound’s structure and purity?

- Answer : Use a combination of:

- ¹H/¹³C NMR : Identify protons adjacent to the cyclohexyl carbonyl (δ ~2.5–3.0 ppm) and ester methoxy groups (δ ~3.6–3.8 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 184.23 and fragmentation patterns (e.g., loss of CO₂CH₃).

- HPLC : Assess purity (>98%) using reverse-phase C18 columns and UV detection at 210–220 nm .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved during structural confirmation?

- Answer : Discrepancies often arise from solvent effects, impurities, or diastereomerism. For example, cyclohexyl ring chair conformers may split signals in nonpolar solvents. To resolve this:

- Compare experimental data with computed spectra (DFT-based tools like Gaussian).

- Use 2D NMR (COSY, HSQC) to map coupling between protons and carbons .

- Re-crystallize the compound and re-acquire data to rule out solvate formation .

Q. What strategies mitigate hazardous byproducts during synthesis, such as toxic ketones or residual acids?

- Answer :

- Byproduct trapping : Add molecular sieves to absorb water in esterification, preventing acid-catalyzed side reactions.

- Neutralization : Quench residual H₂SO₄ with NaHCO₃ post-reaction, followed by extraction with ethyl acetate .

- Engineering controls : Use fume hoods with laminar airflow and monitor airborne concentrations via gas sensors (e.g., PID detectors) .

Q. How does the compound’s stability under varying conditions (pH, temperature) affect storage and reaction planning?

- Answer : The ester group is prone to hydrolysis under acidic/basic conditions. Stability studies show:

- pH 7 : Stable for >6 months at 4°C in anhydrous DMSO or DMF.

- pH <3 or >10 : Rapid degradation (t₁/₂ <24 hrs at 25°C).

- Thermal stability : Decomposes above 150°C, necessitating low-temperature storage (-20°C) for long-term use .

Q. What computational methods predict the compound’s reactivity in novel reactions (e.g., cycloadditions)?

- Answer :

- DFT calculations : Model transition states for nucleophilic attacks at the β-keto position (e.g., using Gaussian or ORCA).

- Molecular docking : Predict interactions with enzymes like cyclohexanone monooxygenase for biocatalytic modifications .

- Machine learning : Train models on similar esters to forecast regioselectivity in alkylation reactions .

Methodological Notes

- Spectral Contradictions : Always cross-validate NMR data with crystal structures (if available) using SHELX refinement tools .

- Safety Protocols : Implement OSHA-compliant PPE (gloves, goggles) and emergency showers for skin/eye contact .

- Enzymatic Modifications : Explore engineered monooxygenases to functionalize the cyclohexyl ring without harsh oxidants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.